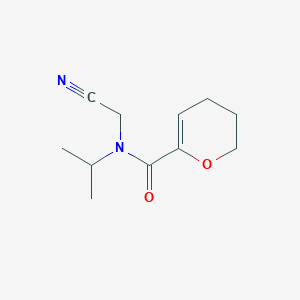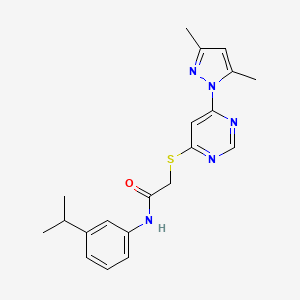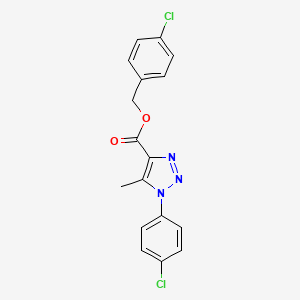![molecular formula C14H17NO B2451949 N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide CAS No. 2411195-98-5](/img/structure/B2451949.png)
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide, commonly known as DEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEP is a chiral compound that possesses a double bond and an amide functional group. It is synthesized through a multi-step process, and its mechanism of action is related to its ability to interact with specific receptors in the body.
Wirkmechanismus
The mechanism of action of DEP is related to its ability to interact with specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. DEP has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemische Und Physiologische Effekte
DEP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to enhance the survival of neurons and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DEP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its synthesis can be challenging and time-consuming, and its stability can be affected by factors such as temperature and pH.
Zukünftige Richtungen
There are several future directions for research on DEP, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, the development of DEP-based drugs for the treatment of neurodegenerative diseases and cancer is an area of active research.
Synthesemethoden
The synthesis of DEP involves a series of steps, including the preparation of starting materials, the formation of intermediates, and the final product. The process starts with the preparation of 2,3-dihydro-1H-indene, which is then reacted with ethyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to obtain the carboxylic acid, which is further converted into the amide by reacting with propargylamine. The final product is obtained through the dehydration of the amide using phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
DEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DEP has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, DEP has been shown to be an effective ligand for the synthesis of metal nanoparticles. In catalysis, DEP has been used as a chiral ligand in asymmetric synthesis reactions.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-10(2)12-8-7-11-5-4-6-13(11)9-12/h3,7-10H,1,4-6H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHUDOHUMTGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

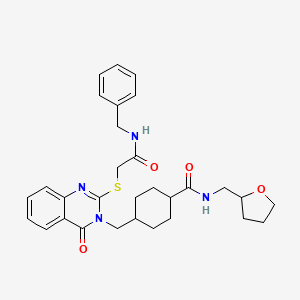


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)
![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)
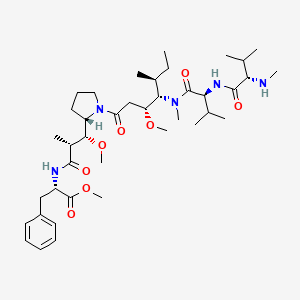

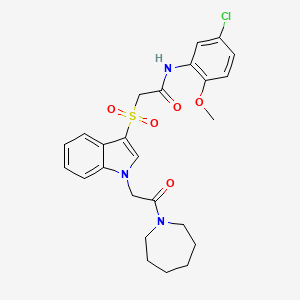
![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)
![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)
